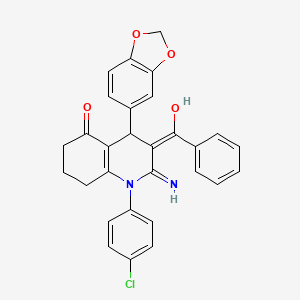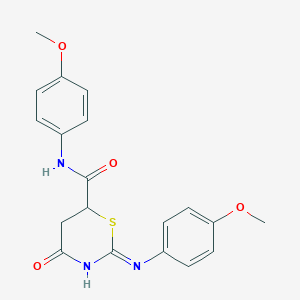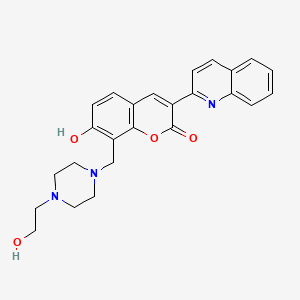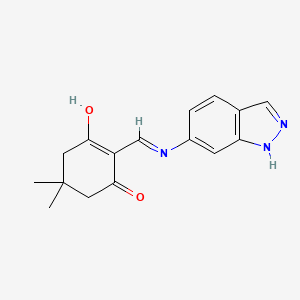![molecular formula C17H21NO3 B3721450 3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3721450.png)
3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one is a complex organic compound with a unique structure that includes a hydroxy group, a methoxyphenyl group, and a dimethylcyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a 1,3-dicarbonyl compound in the presence of a base. For this compound, the reaction between 2-methoxybenzaldehyde and dimedone (5,5-dimethyl-1,3-cyclohexanedione) is catalyzed by a base such as piperidine .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as montmorillonite KSF can be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antioxidant and anti-inflammatory properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenol Derivatives: Compounds such as eugenol and isoeugenol, which also contain the methoxyphenol moiety.
Dimedone Derivatives: Compounds like 2,2’-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one), which share the dimedone core structure.
Uniqueness
3-Hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-[(2-methoxyphenyl)methyliminomethyl]-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2)8-14(19)13(15(20)9-17)11-18-10-12-6-4-5-7-16(12)21-3/h4-7,11,19H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNMMMPACJOVTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=CC=C2OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3,4-dimethylphenyl)amino]-N-(4-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3721377.png)

![methyl 2-({[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetyl}amino)benzoate](/img/structure/B3721403.png)
![2-{1-[(2-chlorobenzyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3721409.png)

![N-CYCLOPENTYL-1-[({[4-(FURAN-2-YL)-2,6-DIOXOCYCLOHEXYLIDENE]METHYL}AMINO)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE](/img/structure/B3721418.png)
![N~2~-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]glycinamide](/img/structure/B3721421.png)
![2-{[(2-chlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B3721427.png)
![3-hydroxy-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-5-phenylcyclohex-2-en-1-one](/img/structure/B3721429.png)
![4-({[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}methyl)benzoic acid](/img/structure/B3721436.png)
![5,5-dimethyl-2-({[2-(methylthio)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B3721443.png)
![3-Hydroxy-5,5-dimethyl-2-[(4-methylcyclohexyl)iminomethyl]cyclohex-2-en-1-one](/img/structure/B3721451.png)

